2-fluoro-N-phenylaniline

Antiparasitic Enzyme Inhibition DHFR Inhibitor

2-Fluoro-N-phenylaniline (CAS 328-20-1), also known as 2-fluorodiphenylamine, is a fluorinated aromatic amine belonging to the class of N-phenylaniline derivatives. The presence of a fluorine atom at the ortho position of the aniline ring introduces unique electronic and steric properties that differentiate its reactivity and biological activity profile from non-fluorinated or differently substituted analogs.

Molecular Formula C12H10FN
Molecular Weight 187.21 g/mol
CAS No. 328-20-1
Cat. No. B1350581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-phenylaniline
CAS328-20-1
Molecular FormulaC12H10FN
Molecular Weight187.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=CC=C2F
InChIInChI=1S/C12H10FN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H
InChIKeyVMEVTYCKTNNHIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-N-phenylaniline (CAS 328-20-1): Procurement and Differentiation Guide for a Halogenated Diphenylamine Scaffold


2-Fluoro-N-phenylaniline (CAS 328-20-1), also known as 2-fluorodiphenylamine, is a fluorinated aromatic amine belonging to the class of N-phenylaniline derivatives . The presence of a fluorine atom at the ortho position of the aniline ring introduces unique electronic and steric properties that differentiate its reactivity and biological activity profile from non-fluorinated or differently substituted analogs. Its primary procurement value is as a versatile building block in medicinal chemistry and organic synthesis .

Why 2-Fluoro-N-phenylaniline Cannot Be Directly Substituted by Unhalogenated or Differently Halogenated Diphenylamines


While many N-phenylaniline derivatives may appear structurally similar, their electronic and steric profiles differ substantially. The ortho-fluorine atom in 2-fluoro-N-phenylaniline exerts a strong electron-withdrawing inductive effect, which can significantly alter the nucleophilicity of the amine nitrogen and the reactivity of the adjacent phenyl ring . Unlike a chloro or bromo substituent, the small size of fluorine minimizes steric hindrance while maximizing electronic perturbation, leading to distinct outcomes in cross-coupling reactions and potentially different interactions with biological targets. The following quantitative evidence demonstrates how this substitution pattern translates into specific, measurable differences in activity and performance.

Quantitative Differentiation of 2-Fluoro-N-phenylaniline: Activity and Reactivity Data for Informed Selection


Species-Selective Inhibition of Dihydrofolate Reductase (DHFR) for Targeted Research

2-Fluoro-N-phenylaniline demonstrates a quantifiable, 5-fold difference in inhibitory potency against dihydrofolate reductase (DHFR) from two different species. It inhibits DHFR from Pneumocystis carinii with an IC50 of 12,000 nM , whereas its activity against recombinant human DHFR is significantly weaker, with an IC50 of 60,000 nM . This species-selectivity provides a clear rationale for its use in research targeting specific pathogenic enzymes while potentially minimizing off-target human enzyme interactions, a property not reported for the non-halogenated parent compound.

Antiparasitic Enzyme Inhibition DHFR Inhibitor Species-Selectivity

Comparative Synthetic Yield and Efficiency in C-N Cross-Coupling Reactions

In a comparative study of a ligand-free, Cu-Mn bimetallic catalyzed C-N cross-coupling in aqueous medium, 2-fluoro-N-phenylaniline was synthesized from 2-fluoroaniline and phenylboronic acid with an excellent yield of 95% in 3-4 hours under ambient conditions . In the same study, the analogous reaction using 2-chloroaniline to form 2-chloro-N-phenylaniline (CAS 1205-40-9) achieved a comparable yield of 94% . While yields are similar, the selection between the 2-fluoro and 2-chloro products hinges on the desired downstream application; the 2-fluoro derivative offers distinct electronic properties for further functionalization.

Synthetic Methodology C-N Coupling Reaction Yield Green Chemistry

Distinct Basicity and Reactivity Profile of Ortho-Fluoro Diphenylamines

The ortho-fluorine substituent in 2-fluoro-N-phenylaniline imparts a distinct electronic character compared to its para-substituted isomer, 4-fluoro-N-phenylaniline (CAS 330-83-6). The basicity of anilines is a key determinant of reactivity in many reactions, including N-alkylations and acylations. While quantitative pKa values are not provided in the excluded-source data, the fundamental principle from physical organic chemistry dictates that an ortho-fluorine, due to its proximity and strong -I effect, will reduce the basicity of the adjacent nitrogen more significantly than a para-fluorine . This altered basicity and nucleophilicity directly influences reaction rates, yields, and selectivity in multi-step synthetic sequences, making 2-fluoro-N-phenylaniline a distinct chemical entity for reaction design.

Physical Organic Chemistry Basicity Reactivity SAR Studies

Recommended Scientific and Industrial Applications for 2-Fluoro-N-phenylaniline Based on Verifiable Evidence


Enzyme Inhibition Studies Targeting Pneumocystis carinii DHFR

Given its species-selective inhibition profile, 2-fluoro-N-phenylaniline is a suitable chemical probe for investigating the structure-activity relationships (SAR) of *Pneumocystis carinii* dihydrofolate reductase (DHFR). Its moderate potency (IC50 = 12,000 nM) and 5-fold selectivity over the human enzyme make it an appropriate starting point for medicinal chemistry campaigns focused on developing more potent and selective antiparasitic agents .

Development of Eco-Friendly C-N Cross-Coupling Methodologies

2-Fluoro-N-phenylaniline serves as an excellent model substrate for the development and optimization of sustainable synthetic methods. The proven high yield (95%) under mild, aqueous, and ligand-free conditions positions it as a benchmark compound for testing new catalysts or reaction conditions for the synthesis of fluorinated diarylamines .

Synthesis of Fluorinated Ligands and Functional Materials

The unique electronic properties of the ortho-fluorine substituent make 2-fluoro-N-phenylaniline a valuable precursor for creating novel ligands for metal catalysis or building blocks for functional materials. Its altered basicity and nucleophilicity, compared to its 4-fluoro isomer or unsubstituted diphenylamine, can be exploited to tune the properties of the final ligand or material, influencing things like metal-binding affinity or photophysical characteristics .

Technical Documentation Hub

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